molecular formula C12H18FN5 B11748029 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11748029
M. Wt: 251.30 g/mol
InChI Key: AKFLRVGHRLUMMW-UHFFFAOYSA-N
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Description

This compound features two pyrazole rings with distinct substituents:

  • First pyrazole: 1-ethyl and 5-fluoro groups, with a methyl bridge at position 4 linked to the second pyrazole.
  • Second pyrazole: 1-(propan-2-yl) (isopropyl) group at position 1 and an amine at position 3. The ethyl and fluoro substituents modulate electronic properties, while the isopropyl group enhances lipophilicity.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-4-17-12(13)10(8-16-17)7-14-11-5-6-15-18(11)9(2)3/h5-6,8-9,14H,4,7H2,1-3H3

InChI Key

AKFLRVGHRLUMMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CC=NN2C(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the ethyl and fluorine groups: This step involves the alkylation and halogenation of the pyrazole ring using ethyl halides and fluorinating agents, respectively.

    Attachment of the isopropyl group: This is usually done through a nucleophilic substitution reaction where the pyrazole ring is treated with isopropyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes:

Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Molecular Weight Key Features
Target Compound 1-Ethyl, 5-Fluoro 1-Isopropyl, 5-NH₂ 279.3* Fluorine enhances electronegativity
1-Ethyl-N-[(5-Fluoro-1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]-5-Methyl-1H-Pyrazol-4-Amine HCl (1:1) 1-Ethyl, 5-Fluoro, 1,3-Dimethyl 5-Methyl 314.8 Hydrochloride salt improves solubility
1-{[4-(Propan-2-yl)Phenyl]Methyl}-1H-Pyrazol-5-Amine None 5-NH₂, 4-(Isopropylphenyl) 215.3 Aromatic phenyl enhances lipophilicity
N-{2-[(1-Benzyl-3-Methyl-1H-Pyrazol-5-yl)Oxy]Ethyl}-N-Propylpropan-1-Amine 1-Benzyl, 3-Methyl Ether linkage, propyl 357.5 Ether group alters polarity
1-(4-Chloro-1-Methyl-1H-Pyrazol-5-yl)-N-Methylmethanamine 4-Chloro, 1-Methyl N-Methyl 189.7 Chloro increases lipophilicity
Key Observations:
  • Fluorine vs.
  • Salt Forms : The hydrochloride salt in enhances aqueous solubility, a critical factor for bioavailability, whereas the free amine in the target compound may require formulation adjustments.
  • Linkage Diversity : The ether linkage in introduces polarity, contrasting with the methyl bridge in the target compound, which prioritizes structural simplicity.

Pharmacological and Analytical Insights

  • Purity and Stability : reports >99% purity for MiPT (a tryptamine derivative) via ¹H NMR, highlighting the importance of rigorous purification for amine-containing compounds like the target .
  • Solubility : The target compound’s amine group may confer partial water solubility, whereas the hydrochloride salt in ensures better solubility.
  • Electron Effects : The 5-fluoro group in the target compound balances electronic effects, avoiding the strong deactivation seen in nitro-substituted analogs (e.g., ), which could hinder reactivity in biological systems.

Biological Activity

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 1856056-98-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine and ethyl groups enhances its binding affinity, potentially leading to the modulation of various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

CompoundCell LineIC50 (µM)Reference
N-[...]-1H-pyrazolMCF73.79
N-[...]-1H-pyrazolSF-26812.50
N-[...]-1H-pyrazolNCI-H46042.30

These findings suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit inflammatory cytokines and modulate immune responses could make it a candidate for treating inflammatory diseases.

Study on Antitumor Activity

A study by Bouabdallah et al. demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This suggests a promising avenue for further exploration of this compound in cancer therapy.

Mechanistic Studies

Research has indicated that compounds within this class can inhibit key signaling pathways involved in cancer progression. For example, compounds have been shown to inhibit Aurora-A kinase activity, which is crucial for cell division and proliferation .

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